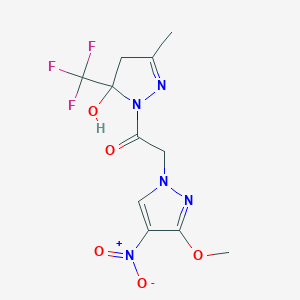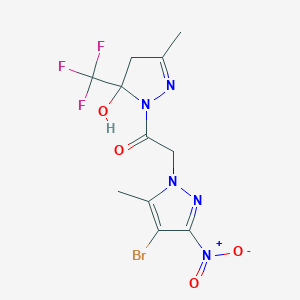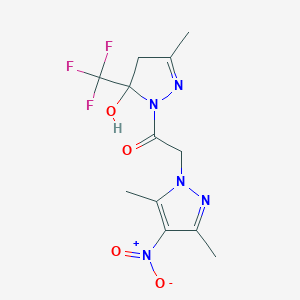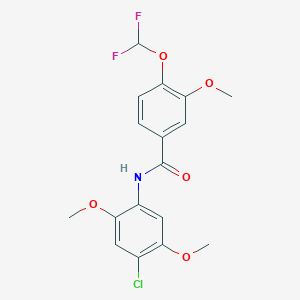![molecular formula C20H18ClNO4 B279829 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide, also known as CDMBF, is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of furan derivatives and has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects.
作用机制
The exact mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for various biomedical applications. For example, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been shown to possess antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its wide range of biological activities, which make it a promising candidate for various biomedical applications. Moreover, this compound has been shown to possess low toxicity and high selectivity for cancer cells, which make it a safer alternative to conventional chemotherapy drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide. One of the most promising directions is the development of this compound-based drug delivery systems, which can improve the solubility and bioavailability of this compound in vivo. Another promising direction is the investigation of the synergistic effects of this compound with other anticancer drugs, which can improve its therapeutic efficacy. Moreover, the investigation of the structure-activity relationship of this compound can help to identify more potent derivatives with improved pharmacological properties.
合成方法
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide involves a multi-step process that starts with the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. Finally, the furan ring is introduced by reacting the amine derivative with furfuryl chloride in the presence of a base. The overall yield of this synthesis method is approximately 30%.
科学研究应用
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess a wide range of biological activities, which make it a promising candidate for various biomedical applications. One of the most extensively studied applications of this compound is its antitumor activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, animal studies have shown that this compound can inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent for cancer treatment.
属性
分子式 |
C20H18ClNO4 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
5-[(2-chlorophenoxy)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-24-15-8-6-14(7-9-15)12-22-20(23)19-11-10-16(26-19)13-25-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23) |
InChI 键 |
BWITVWFNEZMZDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

